methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Catalog No.
S15843816
CAS No.
956204-55-0
M.F
C16H20N2O2
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-...

CAS Number

956204-55-0

Product Name

methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

IUPAC Name

methyl 5-tert-butyl-3-methyl-1-phenylpyrazole-4-carboxylate

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c1-11-13(15(19)20-5)14(16(2,3)4)18(17-11)12-9-7-6-8-10-12/h6-10H,1-5H3

InChI Key

WSLOMXTWOASDAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)C(C)(C)C)C2=CC=CC=C2

Methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by its unique structure, which includes a pyrazole ring linked to a phenyl group and a carboxylate ester. This compound has the molecular formula C18H24N2O2C_{18}H_{24}N_2O_2 and features a tert-butyl group at the 5-position of the pyrazole ring, contributing to its steric and electronic properties. The compound is notable for its potential applications in medicinal chemistry and agrochemicals, owing to its biological activity and versatility in

Typical of pyrazole derivatives:

  • Nucleophilic Substitution: The carboxylate group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The compound can react with aldehydes or ketones under acidic conditions to form more complex structures.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions highlight the compound's utility in synthesizing more complex organic molecules.

Pyrazole derivatives, including methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been studied for their biological activities. They exhibit a range of pharmacological effects:

  • Anti-inflammatory Activity: Some studies indicate that pyrazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties: The compound may show activity against various bacterial and fungal strains, suggesting applications in developing new antimicrobial agents.
  • Anticancer Potential: Certain pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation, indicating possible roles in cancer therapy.

The synthesis of methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with suitable carbonyl compounds.
  • Introduction of the Carboxylate Group: The carboxylate moiety can be introduced via esterification of the corresponding acid with methanol.
  • Substitution Reactions: The tert-butyl and methyl groups can be added through alkylation reactions using appropriate alkyl halides.

For example, one synthetic route involves heating a mixture of 1-phenyl-5-chloro-3-methylpyrazole with tert-butyl alcohol in the presence of a base such as potassium hydroxide to yield the desired ester product with good yields .

Methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has several potential applications:

  • Pharmaceuticals: Due to its biological activities, it may be developed into drugs targeting inflammation or microbial infections.
  • Agricultural Chemicals: Its efficacy against pests or pathogens could make it useful as an agrochemical.
  • Chemical Intermediates: The compound serves as an intermediate in synthesizing other complex organic molecules.

Interaction studies involving methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate often focus on its binding affinity to biological targets. For instance:

  • Enzyme Inhibition Studies: Research may investigate how this compound interacts with enzymes related to inflammation or cancer pathways.
  • Receptor Binding Affinity: Studies could assess its affinity for specific receptors involved in pain or immune response modulation.

These studies provide insights into the mechanisms underlying its biological activities and potential therapeutic uses.

Methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate shares structural similarities with several other pyrazole derivatives. Here are some comparable compounds:

Compound NameStructureUnique Features
Methyl 3-methylpyrazoleStructureLacks bulky substituents; simpler structure
5-(4-methylphenoxy)-3-methylpyrazoleStructureContains a phenoxy group; different electronic properties
4-benzoylpyrazoleStructureBenzoyl substitution enhances reactivity; used in pharmaceuticals

Uniqueness: Methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate's combination of steric hindrance from the tert-butyl group and its specific electronic properties distinguishes it from these similar compounds, potentially enhancing its biological activity and reactivity in chemical synthesis.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

272.152477885 g/mol

Monoisotopic Mass

272.152477885 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

Explore Compound Types